molecular formula C13H12ClN3O2S B2927735 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide CAS No. 954681-96-0

2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide

Cat. No.: B2927735
CAS No.: 954681-96-0
M. Wt: 309.77
InChI Key: ZMSLVJMNSAGKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chlorobenzamido)acetic acid” is a related compound with the CAS Number: 13450-77-6 and a molecular weight of 213.62 . It has a linear formula of C9H8ClNO3 .


Synthesis Analysis

In a study, N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The dendritic ligand 2,4,6-Tris (di-4-chlorobenzamido)-1,3-diazine supported Zn/Cu bimetallic nanoparticles (NPs) were synthesized successfully by following the co-complexation route .


Physical and Chemical Properties Analysis

The compound “2-(4-Chlorobenzamido)acetic acid” has a boiling point of 457.2°C at 760 mmHg . It is a solid at room temperature and should be stored in a sealed, dry environment .

Scientific Research Applications

Antitumor Activity

Research has shown that analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, which include compounds similar to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, demonstrate potential in antitumor applications. These compounds were tested for in vitro antitumor activity against various human tumor cell lines, exhibiting promising anticancer activity. For instance, one analog showed significant activity against the RPMI-8226 leukemia cell line and a broad spectrum of activity against other tumor lines (El-Subbagh, Abadi, & Lehmann, 1999).

Antiviral Activity

Some thiazole nucleosides, closely related to this compound, have been synthesized and tested for antiviral activities. These compounds were evaluated for in vitro activity against various viruses like herpes virus and parainfluenza, showing potential as inhibitors of purine nucleotide biosynthesis, which is critical in viral replication (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Antiallergic Activity

Certain acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which have structural similarities to this compound, were synthesized and tested as potential antiallergic agents. These compounds demonstrated activity comparable to known antiallergic agents when tested in a rat passive cutaneous anaphylaxis assay, indicating their potential in treating allergic reactions (Wade, Toso, Matson, & Stelzer, 1983).

Anti-anoxic Activity

Research on various 2-aminothiazoles and 2-thiazolecarboxamides, related to this compound, revealed anti-anoxic activities. These compounds, when tested in mice, showed potent anti-anoxic activity, which could have implications in protecting brain cells against oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Insecticidal and Fungicidal Activity

A study on 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, structurally related to this compound, demonstrated some insecticidal and fungicidal activities, but not herbicidal. These compounds showed potential in controlling tomato late blight and potato leafhopper, suggesting their applicability in agricultural pest control (Liu, Li, & Zhong, 2004).

Safety and Hazards

The compound “2-(4-Chlorobenzamido)acetic acid” has a GHS07 signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-ethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-2-15-12(19)10-7-20-13(16-10)17-11(18)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSLVJMNSAGKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.